molecular formula C11H15NO B13434709 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL

Cat. No.: B13434709
M. Wt: 177.24 g/mol
InChI Key: VAGOAMAYMPPEKF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a hydroxyl group at the 7th position and two methyl groups at the 1st position. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, can be employed to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of isoquinoline derivatives or other advanced synthetic methodologies that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and diverse applications of this compound.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinolin-7-ol

InChI

InChI=1S/C11H15NO/c1-11(2)10-7-9(13)4-3-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3

InChI Key

VAGOAMAYMPPEKF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=CC(=C2)O)C

Origin of Product

United States

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